molecular formula C10H16N6O B8624437 (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE

Katalognummer: B8624437
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: UCRCNIWHZYYWRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pentyl side chain and a hydrazone functional group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE typically involves the condensation of a purine derivative with a hydrazine compound. One common method involves the reaction of 3-pentyl-3,7-dihydro-1H-purine-2,6-dione with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional purification steps such as column chromatography or crystallization to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.

Wissenschaftliche Forschungsanwendungen

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is unique due to its specific structure, which includes a pentyl side chain and a hydrazone group. This structural uniqueness may confer distinct biological activities and potential therapeutic applications that are not observed with other purine derivatives.

Eigenschaften

Molekularformel

C10H16N6O

Molekulargewicht

236.27 g/mol

IUPAC-Name

2-hydrazinyl-3-pentyl-7H-purin-6-one

InChI

InChI=1S/C10H16N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6H,2-5,11H2,1H3,(H,12,13)(H,14,15,17)

InChI-Schlüssel

UCRCNIWHZYYWRF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C2=C(C(=O)N=C1NN)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.